Poly(ethylene glycol) divinyl ether

Overview

Description

Poly(ethylene glycol) divinyl ether, also known as PEGDE, is a difunctional, water-soluble crosslinker for amine-, hydroxyl-, and carboxyl-functional polymers . It is a bifunctional monomer that can be used in a variety of properties such as the formation of gel polymer electrolyte for lithium-ion batteries .

Synthesis Analysis

Poly(ethylene glycol) divinyl ether can be synthesized using traditional synthetic protocols including a more sustainable and straightforward manner by reacting gaseous acetylene or calcium carbide with alcohols . The synthesis of polymer networks can be achieved by means of addition reactions of tri-functional amine and poly(ethylene glycol) diacrylate or diglycidyl ether compounds .Molecular Structure Analysis

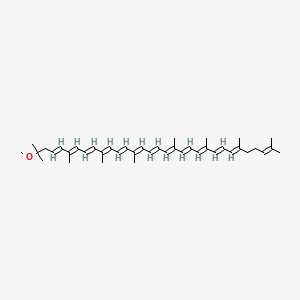

The molecular structure of Poly(ethylene glycol) divinyl ether can be represented by the linear formula: H2C=CH (OCH2CH2)nOCH=CH2 . Further analysis of the molecular structure can be done using techniques such as scanning electron microscopy (SEM) and ATR-FTIR spectroscopy .Chemical Reactions Analysis

Poly(ethylene glycol) divinyl ether can undergo various chemical reactions. For instance, it can participate in the reversible addition fragmentation chain transfer (RAFT) aqueous emulsion polymerization of vinyl acetate (VAc), leading to the formation of various particle morphologies . It can also react with tri-functional amine to form polymer networks .Physical And Chemical Properties Analysis

Poly(ethylene glycol) divinyl ether is a liquid at room temperature with a density of 1.018 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.457 (lit.) . The average molecular weight (Mn) is 250 .Scientific Research Applications

Structural and Spectroscopic Properties Research

Ethane-1,2-diol, also known as ethylene glycol, has been used in detailed experimental and theoretical investigations of glycol derivatives . These studies involve X-ray diffraction, Raman, and molecular dynamics to understand the structural and spectroscopic properties of these organic liquids .

Biological Specimen Analysis

Ethane-1,2-diol can be analyzed in biological specimens such as plasma, urine, or dialysis fluid . This is done by forming a phenylboronate derivative through a process involving derivatisation and gas-liquid chromatography with flame ionisation detection .

Biological Gas-to-Liquid Conversion

Ethane-1,2-diol has been used in the biological production of ethanol from ethane . This process, which occurs under ambient conditions using whole-cell methanotrophs, demonstrates the technical feasibility of biological gas-to-liquid conversion .

Biomedical Applications

Poly(ethylene glycol) divinyl ether, known for its biocompatibility and antifouling properties, is widely used in biomedical applications . It is the gold standard polymer for bioconjugation .

Hydrogel Fabrication

Poly(ethylene glycol) divinyl ether is used in the fabrication of hydrogels, including 2D and 3D scaffolds for tissue culture . The degradable linkages also enable a variety of applications for the release of therapeutic agents .

Separation Science

Poly(ethylene glycol) divinyl ether has a wide range of applications in separation science, particularly in chromatography and other closely related analytical methods . It has been used as a mobile phase modifier in capillary electrophoresis, ion exchange, size exclusion, and hydrophobic interaction liquid chromatography methods .

Monomer in Polymer Formation

Tri(ethylene glycol) divinyl ether, a bifunctional monomer, can be used in the formation of gel polymer electrolyte for lithium-ion batteries . It is also used for the investigation of photo-initiators by cationic polymerization of vinyl ester monomers .

Biodegradable Polymers

Poly(ethylene glycol) divinyl ether can be used to create biodegradable polymers with predetermined breaking points . This is particularly useful for parenteral formulations and protein conjugation, where there is a need to avoid polyether accumulation in human tissue .

Mechanism of Action

Target of Action

Ethane-1,2-diol, also known as Ethylene glycol, is primarily used as a raw material in the manufacture of polyester fibers and for antifreeze formulations . It has bactericidal activity and is often used as a topical disinfectant . It also alters the membranes of neurons, their ion channels, enzymes, and receptors .

Poly(ethylene glycol) divinyl ether (PEGDVE) is a bifunctional monomer that can be used in a variety of applications such as the formation of gel polymer electrolyte for lithium-ion batteries . It is also used in the synthesis of lignin-based vitrimers built on dynamic acetal covalent networks .

Mode of Action

Ethylene glycol affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors. Alcohol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .

PEGDVE undergoes a thermally catalyzed addition reaction with softwood kraft lignin (SKL), resulting in a dynamic network based on thermally labile acetal linkages .

Biochemical Pathways

Ethylene glycol is produced from ethylene (ethene), via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethylene glycol . This reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures .

The synthesis of PEGDVE-based polymers involves the anionic ring-opening polymerization (AROP) of ethylene oxide (EO), with an oxirane co-monomer providing the additional functionality .

Result of Action

The result of Ethane-1,2-diol;ethenol action is the alteration of neuronal function, which can lead to changes in perception, mood, consciousness, cognition, and behavior .

The action of PEGDVE results in the formation of a dynamic network based on thermally labile acetal linkages. This network can be used in various applications, such as the formation of gel polymer electrolyte for lithium-ion batteries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethane-1,2-diol;ethenol and Poly(ethylene glycol) divinyl ether. For instance, temperature and pH can affect the rate of the reactions they are involved in . Additionally, the presence of other substances can also influence their actions .

Safety and Hazards

Future Directions

Recent research has demonstrated the potential of Poly(ethylene glycol) divinyl ether in the development of monolithic sodium-ion batteries . This involves the in situ formation of a polysulfonamide-supported poly(ethylene glycol) divinyl ether-based polymer electrolyte . This represents a promising direction for future research and applications of this compound.

properties

IUPAC Name |

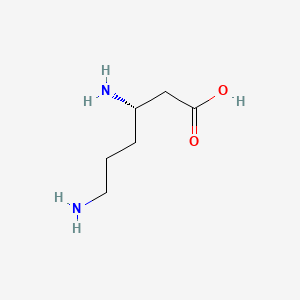

ethane-1,2-diol;ethenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2.C2H4O/c3-1-2-4;1-2-3/h3-4H,1-2H2;2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIMOJVUFBBNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CO.C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96734-39-3, 143780-36-3 | |

| Details | Compound: 1,2-Ethanediol, polymer with ethenol | |

| Record name | Ethenol, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96734-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 1,2-Ethanediol, polymer with ethenol | |

| Record name | 1,2-Ethanediol, polymer with ethenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143780-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

106.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethenol, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) | |

CAS RN |

96734-39-3, 50856-26-3 | |

| Record name | Ethenol, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(ethylene glycol) divinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.